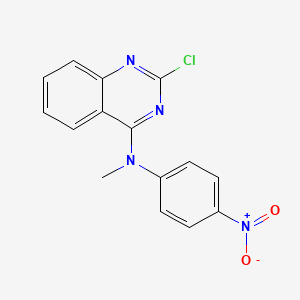
(R)-5-Bromo-1-methyl-2-tritylisoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-5-Bromo-1-methyl-2-tritylisoindoline is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a triphenylmethyl group attached to the isoindole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-5-Bromo-1-methyl-2-tritylisoindoline typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom at the 5-position of the isoindole ring.
Methylation: Addition of a methyl group at the 1-position.
Triphenylmethylation: Attachment of the triphenylmethyl group at the 2-position.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
化学反応の分析
Types of Reactions
(R)-5-Bromo-1-methyl-2-tritylisoindoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(R)-5-Bromo-1-methyl-2-tritylisoindoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (R)-5-Bromo-1-methyl-2-tritylisoindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the triphenylmethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular processes.
類似化合物との比較
Similar Compounds
- (1R)-5-Chloro-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole
- (1R)-5-Fluoro-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole
- (1R)-5-Iodo-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole
Uniqueness
Compared to its analogs, (R)-5-Bromo-1-methyl-2-tritylisoindoline is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C28H24BrN |
|---|---|
分子量 |
454.4 g/mol |
IUPAC名 |
5-bromo-1-methyl-2-trityl-1,3-dihydroisoindole |
InChI |
InChI=1S/C28H24BrN/c1-21-27-18-17-26(29)19-22(27)20-30(21)28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-19,21H,20H2,1H3 |
InChIキー |
HUWRJTHKCYGECM-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol](/img/structure/B8755654.png)









![N-[4-(Methylthio)phenyl]-p-toluenesulfonamide](/img/structure/B8755741.png)


![1-(4-methoxybenzyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8755752.png)
